molecular formula C15H13NO B3352164 4-Ethoxyacridine CAS No. 428848-28-6

4-Ethoxyacridine

Cat. No.: B3352164
CAS No.: 428848-28-6
M. Wt: 223.27 g/mol
InChI Key: RAFLWOPLBLCLST-UHFFFAOYSA-N
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Description

4-Ethoxyacridine is an aromatic organic compound based on the acridine structure. It is known for its bright yellow crystalline appearance and is used in various applications, including as an antiseptic and disinfectant. The compound’s formal name is 2-ethoxy-6,9-diaminoacridine, and it has been studied for its potential in various scientific fields.

Scientific Research Applications

4-Ethoxyacridine has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of acridine derivatives, including 4-Ethoxyacridine, is primarily through DNA intercalation, which impacts biological processes involving DNA and related enzymes .

Safety and Hazards

The safety data sheet for 6,9-Diamino-2-ethoxyacridine lactate monohydrate, a related compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future research could focus on exploring the pharmaceutical properties of 4-Ethoxyacridine and its derivatives, given the known bioactive properties of acridine derivatives . Additionally, the development of more efficient synthesis methods could also be a potential area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxyacridine can be synthesized through several methods. One common approach involves the condensation of N-arylanthranilic acid with phosphorus oxychloride, followed by the conversion of 9-chloroacridines to 9-aminoacridines. The ethoxy group is then introduced through an etherification reaction .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical synthesis involving similar steps as the laboratory methods but optimized for higher yields and purity. The process typically involves the use of high-pressure reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyacridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to dihydroacridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroacridine derivatives.

    Substitution: Various substituted acridine derivatives depending on the reagents used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

4-ethoxyacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-17-14-9-5-7-12-10-11-6-3-4-8-13(11)16-15(12)14/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFLWOPLBLCLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=CC3=CC=CC=C3N=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50786721
Record name 4-Ethoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50786721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428848-28-6
Record name 4-Ethoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50786721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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